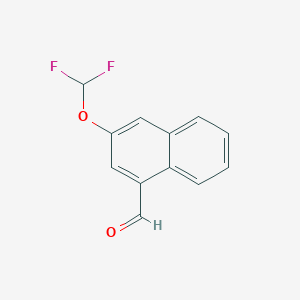
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which also contains a carboxaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the formation of the carboxaldehyde group. One common method involves the reaction of 2-hydroxy-4-naphthaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)naphthalene-4-carboxylic acid.
Reduction: 2-(Difluoromethoxy)naphthalene-4-methanol.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
相似化合物的比较
Similar Compounds
- 2-Methoxynaphthalene-4-carboxaldehyde
- 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde
- 2-(Chloromethoxy)naphthalene-4-carboxaldehyde
Uniqueness
2-(Difluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
分子式 |
C12H8F2O2 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-7,12H |
InChI 键 |
GVXYIYXSILDJOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
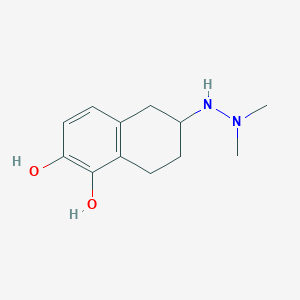
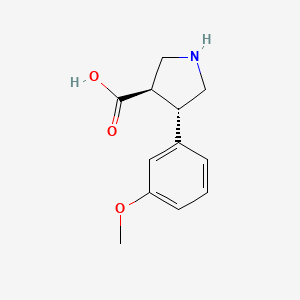
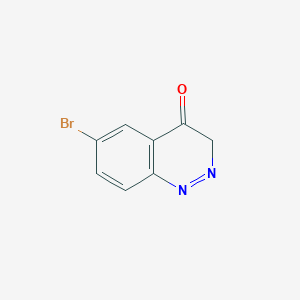
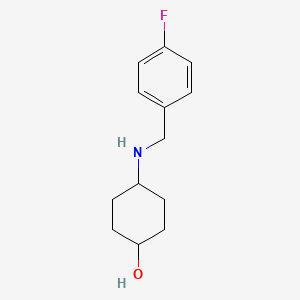
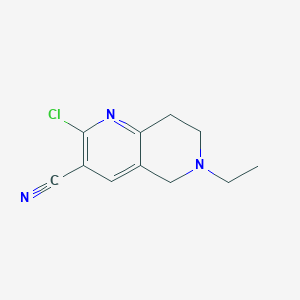
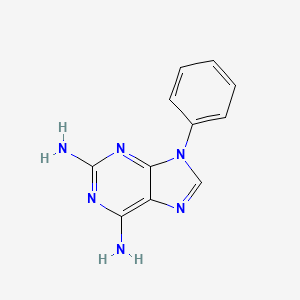
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)

![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)

